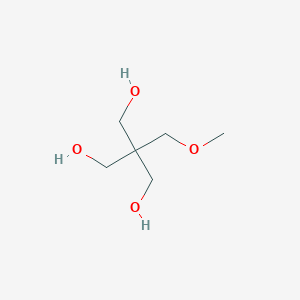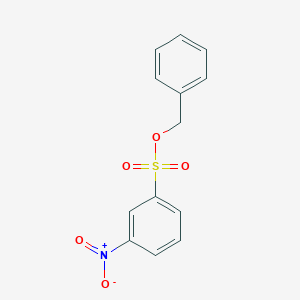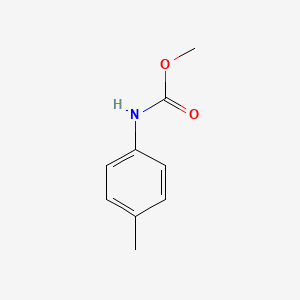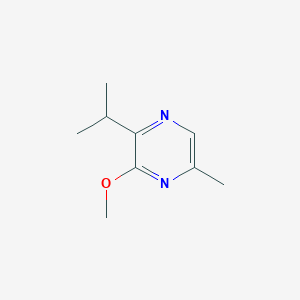
1,4-Dihydroanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroanthracene-9,10-diol is an organic compound with the molecular formula C14H12O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the anthracene ring system, and it exists in a dihydro form, meaning it has two additional hydrogen atoms compared to anthracene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroanthracene-9,10-diol can be synthesized through the reduction of 9,10-anthraquinone. One common method involves the use of hydrogen gas and a platinum catalyst to achieve this reduction . Another method employs hydrogen gas and a nickel catalyst, or sodium sulfite under alkaline conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of hydrogenation with platinum or nickel catalysts is common due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be further reduced to form different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Hydrogen gas with platinum or nickel catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as bromine for bromination reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated anthracene derivatives.
Applications De Recherche Scientifique
1,4-Dihydroanthracene-9,10-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dihydroanthracene-9,10-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and electron transfer processes, making it a useful intermediate in various chemical reactions . Its molecular targets and pathways are primarily related to its redox properties and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the additional hydrogen atoms present in 1,4-Dihydroanthracene-9,10-diol.
Anthracene-9,10-diol: Another similar compound, differing in the position of the hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and its dihydro form, which imparts different chemical reactivity compared to its fully aromatic counterparts . This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
56136-13-1 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1,4-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6,15-16H,7-8H2 |
Clé InChI |
XNGBCVRGPNWAGY-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
SMILES canonique |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
Key on ui other cas no. |
56136-13-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bithiophen]-5-amine, N,N-diphenyl-](/img/structure/B3191540.png)



![6-[Bis(phosphonomethyl)amino]hexanoic acid](/img/structure/B3191565.png)

![Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-](/img/structure/B3191591.png)







